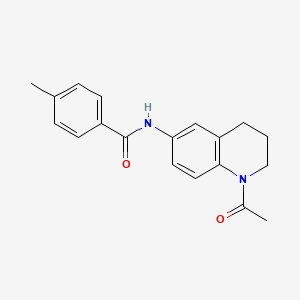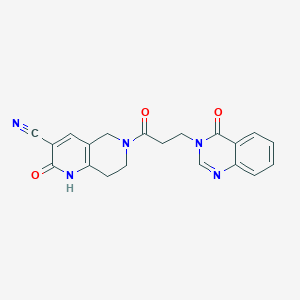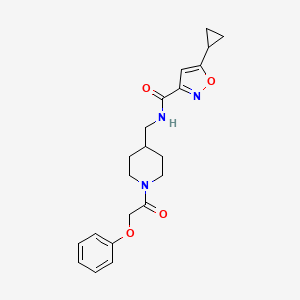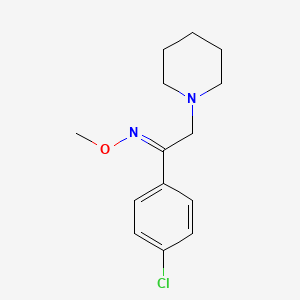
N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-4-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-4-methylbenzamide, also known as A-804598, is a selective antagonist of the P2X7 receptor. The P2X7 receptor is a member of the purinergic receptor family, which is involved in various physiological processes, including inflammation, immune response, and pain perception. A-804598 has been extensively studied for its potential therapeutic applications in various diseases, such as chronic pain, inflammation, and cancer.
作用機序
N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-4-methylbenzamide is a selective antagonist of the P2X7 receptor, which is a ligand-gated ion channel that is activated by extracellular ATP. Upon activation, the P2X7 receptor allows the influx of calcium ions and the release of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). By blocking the P2X7 receptor, N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-4-methylbenzamide can reduce the release of pro-inflammatory cytokines and the activation of immune cells, thereby reducing inflammation and pain.
Biochemical and physiological effects:
N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-4-methylbenzamide has been shown to have several biochemical and physiological effects. In preclinical studies, N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-4-methylbenzamide has been shown to reduce inflammation and pain in various animal models of chronic pain and inflammation. N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-4-methylbenzamide has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, suggesting its potential as an anticancer agent. In addition, N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-4-methylbenzamide has been shown to have a neuroprotective effect in animal models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-4-methylbenzamide has several advantages and limitations for lab experiments. One of the advantages of N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-4-methylbenzamide is its high selectivity for the P2X7 receptor, which allows for the specific targeting of this receptor in various biological systems. Another advantage of N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-4-methylbenzamide is its potency, which allows for the use of lower concentrations of the compound in experiments. However, one of the limitations of N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-4-methylbenzamide is its poor solubility in aqueous solutions, which can make it difficult to use in certain experimental conditions. In addition, N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-4-methylbenzamide has been shown to have off-target effects on other purinergic receptors, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for the research on N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-4-methylbenzamide. One direction is the further investigation of its potential therapeutic applications in various diseases, such as chronic pain, inflammation, and cancer. Another direction is the development of more potent and selective P2X7 receptor antagonists based on the structure of N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-4-methylbenzamide. In addition, the elucidation of the crystal structure of the P2X7 receptor in complex with N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-4-methylbenzamide can provide insights into the molecular mechanisms of receptor activation and inhibition. Finally, the development of novel drug delivery systems for N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-4-methylbenzamide can improve its solubility and bioavailability, thereby enhancing its therapeutic efficacy.
合成法
The synthesis of N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-4-methylbenzamide involves several steps, including the preparation of the starting material, 4-methylbenzoyl chloride, and the key intermediate, 1-acetyl-3,4-dihydro-2H-quinoline. The final step involves the reaction of the key intermediate with the 4-methylbenzoyl chloride in the presence of a base to yield N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-4-methylbenzamide. The synthesis of N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-4-methylbenzamide has been described in detail in several research articles and patents.
科学的研究の応用
N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-4-methylbenzamide has been extensively studied for its potential therapeutic applications in various diseases. In preclinical studies, N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-4-methylbenzamide has shown promising results in the treatment of chronic pain, inflammation, and cancer. N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-4-methylbenzamide has been shown to block the P2X7 receptor, which is involved in the release of pro-inflammatory cytokines and the activation of immune cells. By blocking the P2X7 receptor, N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-4-methylbenzamide can reduce inflammation and pain. In addition, N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-4-methylbenzamide has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, suggesting its potential as an anticancer agent.
特性
IUPAC Name |
N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-4-methylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-13-5-7-15(8-6-13)19(23)20-17-9-10-18-16(12-17)4-3-11-21(18)14(2)22/h5-10,12H,3-4,11H2,1-2H3,(H,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHXINTSYWJGSKF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3,4-Dimethylbenzoyl)-3-(4-fluorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2353883.png)

![(2S)-2-[(6-Chloropyridine-2-carbonyl)amino]propanoic acid](/img/structure/B2353885.png)
![ethyl 2-[[(E)-3-(5-bromo-2-hydroxyphenyl)-2-cyanoprop-2-enoyl]amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2353889.png)


![6-((3-chloro-4-fluorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2353894.png)

![(Z)-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one](/img/structure/B2353896.png)
![3-[[1-(2,2-Dimethylbutanoyl)piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one](/img/structure/B2353897.png)
![5-Bromo-3-methylimidazo[2,1-B][1,3]thiazole](/img/structure/B2353899.png)
![Methyl 5-[(2-chlorobenzoyl)amino]-1-benzothiophene-2-carboxylate](/img/structure/B2353900.png)
![11-Methyl-5-(morpholin-4-ylmethyl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2353901.png)
